molecular formula C19H18N2 B15064282 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine CAS No. 55682-30-9

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

Cat. No.: B15064282
CAS No.: 55682-30-9
M. Wt: 274.4 g/mol
InChI Key: HNECIVHXJBBYCS-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of phenyl groups at positions 2 and 3 adds to its structural complexity and potential for diverse chemical reactivity. Compounds in this family are known for their broad spectrum of pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 1,2-diamines with 1,1-bis(methylthio)-2-nitroethylene, followed by cyclization. This reaction typically occurs under reflux conditions in ethanol, leading to the formation of the desired tetrahydroimidazo[1,2-a]pyridine derivative .

Another efficient method involves a multicomponent reaction, where cyanoacetohydrazide, 4-nitroacetophenone, and various diamines are reacted in a mixture of water and ethanol. This catalyst-free approach is highlighted by its operational simplicity, clean reaction profile, and the use of environmentally benign solvents .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale multicomponent reactions due to their efficiency and cost-effectiveness. These methods utilize readily available starting materials and aim to minimize the number of steps involved in the synthesis, thereby reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve refluxing in appropriate solvents like ethanol or methanol .

Major Products

The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different pharmacological activities depending on the nature and position of the substituents .

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines, while its anticancer activity could involve the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine is unique due to the presence of phenyl groups at positions 2 and 3, which can significantly influence its chemical reactivity and biological activity. These structural features make it a versatile compound for various synthetic and pharmacological applications .

Properties

CAS No.

55682-30-9

Molecular Formula

C19H18N2

Molecular Weight

274.4 g/mol

IUPAC Name

2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine

InChI

InChI=1S/C19H18N2/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)21-14-8-7-13-17(21)20-18/h1-6,9-12H,7-8,13-14H2

InChI Key

HNECIVHXJBBYCS-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C(=NC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C1

Origin of Product

United States

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